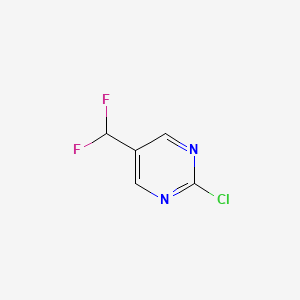

2-Chloro-5-(difluoromethyl)pyrimidine

Description

2-Chloro-5-(difluoromethyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Properties

IUPAC Name |

2-chloro-5-(difluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-5-9-1-3(2-10-5)4(7)8/h1-2,4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFIDXAHOIPGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261869-28-6 | |

| Record name | 2-chloro-5-(difluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethyl)pyrimidine typically involves the introduction of the chlorine and difluoromethyl groups onto the pyrimidine ring. One common method involves the reaction of 2-chloropyrimidine with difluoromethylating agents under controlled conditions. For instance, the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper iodide in N-methyl-2-pyrrolidone (NMP) can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines, to form new derivatives.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where the chlorine atom is replaced by an aryl or vinyl group in the presence of palladium catalysts.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines and bases like potassium carbonate (K2CO3).

Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4).

Major Products:

Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

Suzuki-Miyaura Coupling: Products include arylated or vinylated pyrimidines, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Antiviral and Anticancer Agents

2-Chloro-5-(difluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential antiviral and anticancer properties. For instance, studies have indicated that pyrimidine derivatives can exhibit significant biological activity against various pathogens and cancer cells .

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of bioactive molecules, including those with antibacterial properties. Research has shown that certain derivatives demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in developing new antibiotics .

Herbicidal Activity

This compound is also recognized for its role as an intermediate in the production of herbicides. It is particularly relevant in synthesizing compounds that exhibit selective herbicidal activity against specific weed species, thereby enhancing agricultural productivity .

Case Study: Synthesis and Efficacy

A notable case study involved the synthesis of a herbicidal compound using this compound as a precursor. Researchers demonstrated that when incorporated into formulations, these compounds effectively controlled weed populations without adversely affecting crop yields. The synthesis process involved chlorination reactions under controlled conditions, optimizing yield and purity .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or modulate receptor functions. The presence of the chlorine and difluoromethyl groups enhances its binding affinity and specificity towards these targets, leading to its desired effects .

Comparison with Similar Compounds

- 2-Chloro-4-(trifluoromethyl)pyrimidine

- 2-Chloro-5-fluoropyrimidine

- 2,4-Dichloro-5-fluoropyrimidine

Comparison: 2-Chloro-5-(difluoromethyl)pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to 2-Chloro-4-(trifluoromethyl)pyrimidine, it has a different electronic distribution, affecting its reactivity and interaction with biological targets.

Biological Activity

2-Chloro-5-(difluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by the presence of chlorine and difluoromethyl groups, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : 164.54 g/mol

- CAS Number : 1261869-28-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The difluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows for effective binding to bacterial enzymes, disrupting their function and leading to cell death.

Anti-inflammatory Effects

Pyrimidine derivatives have been noted for their anti-inflammatory properties. In a study assessing the anti-inflammatory activity of related compounds, this compound demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC values for related compounds were comparable to those of established anti-inflammatory drugs like celecoxib, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, one study reported that pyrimidine derivatives exhibited IC values ranging from 0.87 to 12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil.

Case Studies

Structure-Activity Relationship (SAR)

The presence of halogen substituents in pyrimidine derivatives significantly influences their biological activity. Specifically:

- Chlorine Group : Enhances binding affinity to target proteins.

- Difluoromethyl Group : Increases lipophilicity and metabolic stability.

Studies suggest that modifications in the substitution pattern can lead to enhanced potency and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.